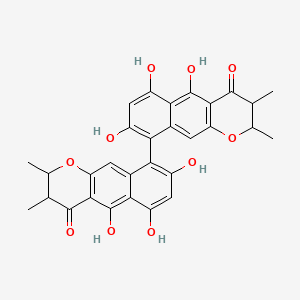
Chaetochromin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaetochromin is a naturally occurring compound isolated from fungi of the genus Chaetomium. It is a bis-naphtho-γ-pyrone, a type of aromatic polyketide. This compound has garnered significant attention due to its diverse biological activities, including antidiabetic, antimicrobial, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chaetochromin can be synthesized through a series of complex organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Chaetomium species under controlled conditions. The fungi are cultured in a nutrient-rich medium, and the compound is extracted from the fungal biomass using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Chaetochromin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chaetochromin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of bis-naphtho-γ-pyrones and their derivatives.
Medicine: Its antidiabetic properties have been explored for developing new treatments for diabetes.
Industry: this compound’s cytotoxic properties are being investigated for potential use in cancer therapy.
Mechanism of Action
Chaetochromin exerts its effects through various molecular targets and pathways:
Insulin Receptor Agonist: this compound binds to the insulin receptor, activating the receptor and mimicking the effects of insulin.
Antimicrobial Activity: this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Cytotoxic Effects: this compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Chaetochromin is part of a group of compounds known as bis-naphtho-γ-pyrones. Similar compounds include:
Isothis compound A2: Exhibits antimicrobial and immunological activities.
This compound B: Shares similar biological activities but differs in its stereochemistry.
Asperpyrone: Another bis-naphtho-γ-pyrone with distinct biological activities.
Uniqueness: this compound’s unique combination of antidiabetic, antimicrobial, and cytotoxic properties sets it apart from other bis-naphtho-γ-pyrones. Its ability to act as an insulin receptor agonist is particularly noteworthy, making it a promising candidate for diabetes treatment .
Properties
CAS No. |
75514-37-3 |
|---|---|
Molecular Formula |
C30H26O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10-,11-,12-/m1/s1 |
InChI Key |
RHNVLFNWDGWACV-DDHJBXDOSA-N |
SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)C |
Canonical SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
Synonyms |
chaetochromin chaetochromin A chaetochromin B chaetochromin D chaetochromin, stereoisome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















